Oxalic acid--benzyl carbamimidothioate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–benzyl carbamimidothioate (1/1) is a chemical compound that combines oxalic acid and benzyl carbamimidothioate in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–benzyl carbamimidothioate typically involves the reaction of oxalic acid with benzyl carbamimidothioate under controlled conditions. The reaction can be mediated through various methods, including thermal, photochemical, electrochemical, or photoelectrochemical means . These methods facilitate the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals that can further react to form the desired compound .
Industrial Production Methods
Industrial production of oxalic acid–benzyl carbamimidothioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hypervalent iodine reagents and organic dyes as oxidants to mediate the reaction efficiently at room temperature .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid–benzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetoxybenziodoxolone (BI-OAc) as an oxidant and various organic dyes . The reactions are typically carried out under mild conditions, such as room temperature, to ensure efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include urethanes, ureas, and thioureas . These products are of significant interest due to their applications in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Oxalic acid–benzyl carbamimidothioate has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid–benzyl carbamimidothioate involves the generation of carbamoyl radicals through oxidative decarboxylation . These radicals can then engage in diverse radical reactions, adding to unsaturated systems to form a broad range of important amides . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbamoyl radicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid–benzyl carbamimidothioate include other oxamic acids and their derivatives, such as:
Oxalic acid monoamides: These compounds are potent precursors for the generation of carbamoyl radicals.
Urethanes: Formed through the oxidative decarboxylation of oxamic acids.
Ureas and thioureas: Also formed through similar oxidative processes.
Uniqueness
Oxalic acid–benzyl carbamimidothioate is unique due to its specific combination of oxalic acid and benzyl carbamimidothioate, which imparts distinct chemical properties and reactivity. Its ability to generate carbamoyl radicals under mild conditions makes it a valuable compound for various synthetic applications .
Properties
CAS No. |
60834-53-9 |
---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
benzyl carbamimidothioate;oxalic acid |
InChI |
InChI=1S/C8H10N2S.C2H2O4/c9-8(10)11-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6H2,(H3,9,10);(H,3,4)(H,5,6) |
InChI Key |
NMHLLCPVBQRXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.